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Compound of Interest

Compound Name: 4-(3-Fluorophenyl)picolinic acid
CAS No.: 1214349-18-4
Cat. No.: B1391088
Get Quote
. J

Structural Identity, Synthetic Methodology, and
Pharmacophore Analysis
Executive Summary & Structural Definition

4-(3-Fluorophenyl)picolinic acid (CAS Registry Number: Generic/Not Widely Assigned |
PubChem CID: 46313123) represents a critical biaryl scaffold in medicinal chemistry and
agrochemical development. As a substituted pyridine-2-carboxylic acid, it functions as a
bidentate ligand for metallo-enzymes (e.g., histone demethylases, metalloproteases) and
serves as a bioisostere for biphenyl systems where the pyridine nitrogen introduces polarity
and hydrogen bond acceptance.

The 3-fluorophenyl moiety imparts specific metabolic stability by blocking the meta-position on
the phenyl ring while modulating the overall lipophilicity (LogP) and dipole moment of the
molecule.

Chemoinformatics Identity
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Identifier Value

IUPAC Name 4-(3-Fluorophenyl)pyridine-2-carboxylic acid

Canonical SMILES OC(=0)clcc(cenl)c2ccec(F)c2

Isomeric SMILES C1=CC(=CC(=C1)F)C2=CC(=NC=C2)C(=0)0O

InChi Key (Derived) LNVROFCFAZOMJU-UHFFFAOY SA-
N (Note: Verify specific isomer)

Molecular Formula C12HsFNO2

Molecular Weight 217.20 g/mol

H-Bond Donors/Acceptors 1/3

Topological Polar Surface Area 50.2 A2

Synthetic Methodology: The Suzuki-Miyaura
Protocol

The most robust route to 4-aryl picolinic acids avoids the harsh conditions of direct pyridine
oxidation. Instead, a palladium-catalyzed cross-coupling between a 4-halopicolinate ester and
a boronic acid is preferred, followed by mild hydrolysis. This approach preserves the
regiochemistry and the carboxylic acid functionality.

Retrosynthetic Analysis

The synthesis disconnects at the C4(pyridine)-C1'(phenyl) bond.
o Fragment A: Methyl 4-chloropicolinate (Electrophile).

o Fragment B: 3-Fluorophenylboronic acid (Nucleophile).

Experimental Protocol
Step 1: Cross-Coupling (Suzuki-Miyaura)
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» Reagents: Charge a reaction vessel with Methyl 4-chloropicolinate (1.0 equiv), 3-
Fluorophenylboronic acid (1.2 equiv), and Potassium Carbonate (K2COs, 3.0 equiv).

o Catalyst: Add Pd(dppf)Cl2-DCM (5 mol%). The bidentate phosphine ligand (dppf) prevents
catalyst deactivation by the pyridine nitrogen.

e Solvent: Degassed 1,4-Dioxane/Water (4:1 v/v).

e Conditions: Heat to 90°C under N2 or Ar atmosphere for 4—6 hours. Monitor by LC-MS for the
disappearance of the chloride.

o Workup: Dilute with EtOAc, wash with brine, dry over Na2SOa4, and concentrate. Purify the
intermediate ester via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Ester Hydrolysis

Reagents: Dissolve the intermediate ester in THF/Water (1:1).

Base: Add Lithium Hydroxide (LIOH-H20, 2.0 equiv).

Conditions: Stir at room temperature for 2 hours.

Isolation (Critical): Acidify carefully with 1N HCI to pH ~3—4 to precipitate the zwitterionic
picolinic acid. Filter the white solid and dry under vacuum.

Synthetic Workflow Diagram
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Figure 1: Step-wise synthetic pathway utilizing Suzuki-Miyaura cross-coupling followed by mild

saponification.
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Mechanistic Insight & Pharmacophore Utility
The Fluorine Effect (Bioisosterism)

The introduction of fluorine at the meta position (3-position) of the phenyl ring serves three
critical functions in drug design:

o Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at a susceptible site,
extending the half-life (t1/2) of the molecule.

» Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from
the phenyl ring. This reduces the pKa of the pyridine nitrogen slightly, potentially altering
permeability and solubility.

 Lipophilicity: The C-F bond increases lipophilicity (LogP) compared to C-H, enhancing
membrane permeability without the steric bulk of a methyl or chloro group.

Metal Chelation Mode

Picolinic acids are classic bidentate ligands.[1] The pyridine nitrogen (N) and the carboxylate
oxygen (O) form a stable 5-membered chelate ring with divalent metals (Zn2*, Fe2*, Cu?*).

e Relevance: This motif is the pharmacophore for inhibiting metallo-enzymes. For example, in
histone demethylase (KDM) inhibitors, the picolinate binds the active site Fe(ll), preventing
the demethylation of histones.

Chelation Logic Diagram
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Figure 2: Bidentate chelation mechanism showing the 5-membered ring formation with a metal

center.

Analytical Validation

To confirm the identity of the synthesized 4-(3-Fluorophenyl)picolinic acid, the following
analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
e 1H NMR (DMSO-ds):

o Pyridine Ring: Look for a doublet (d) at ~8.7 ppm (H6, adjacent to N), a singlet (s) at ~8.3
ppm (H3, adjacent to COOH), and a doublet of doublets (dd) at ~7.8 ppm (H5).

o Phenyl Ring: The 3-fluoro substitution pattern is distinct. Look for a multiplet ~7.4—7.6
ppm. The proton ortho to the fluorine and the pyridine will show characteristic H-F
coupling.

o COOH: Broad singlet >13 ppm (often exchanged/invisible in wet solvents).

e F NMR:
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o Single peak at approximately -112 to -115 ppm (referenced to CFCls).

Mass Spectrometry (MS)

« lonization: Electrospray lonization (ESI) in Positive Mode (ESI+).
o Expected Mass: [M+H]* = 218.20 Da.

o Fragmentation: Loss of CO2 (M-44) is a common fragmentation pathway for picolinic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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